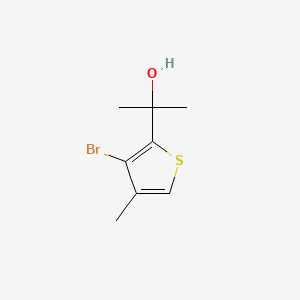
3-Bromo-alpha,alpha,4-trimethyl-2-thiophenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes this compound unique and potentially useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 4-methylthiophene followed by the addition of a propan-2-ol group. One common method involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(4-methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of 2-(3-substituted-4-methylthiophen-2-yl)propan-2-ol derivatives.
Applications De Recherche Scientifique
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylthiophen-2-yl)propan-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-chloro-4-methylthiophen-2-yl)propan-2-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
2-(3-bromo-4-ethylthiophen-2-yl)propan-2-ol: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical characteristics.
Uniqueness
The presence of both a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol unique
Propriétés
Formule moléculaire |
C8H11BrOS |
|---|---|
Poids moléculaire |
235.14 g/mol |
Nom IUPAC |
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-4-11-7(6(5)9)8(2,3)10/h4,10H,1-3H3 |
Clé InChI |
SOAJEGKQDMCJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1Br)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



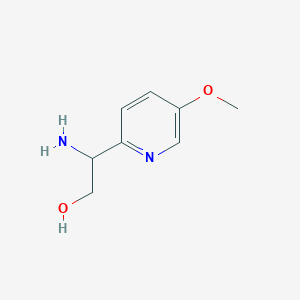
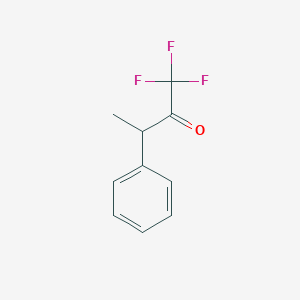

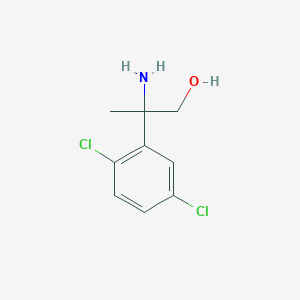
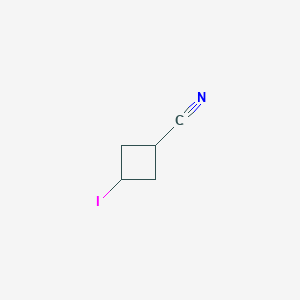
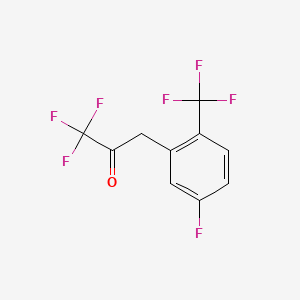
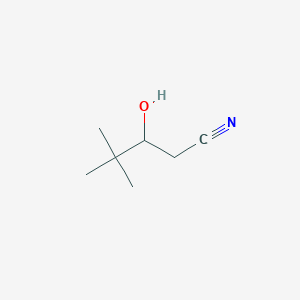
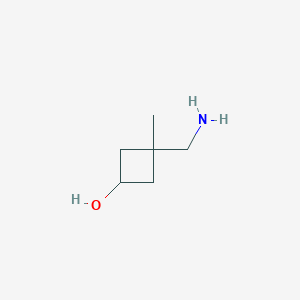
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
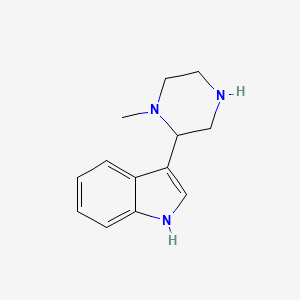
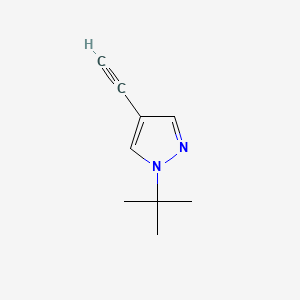

amine](/img/structure/B13605164.png)
